Trimethylolethane trinonanoate
Description
Trimethylolethane trinonanoate (C3H5(OCOC8H17)3) is a triester derived from the reaction of trimethylolethane (TME, C5H12O3) with nonanoic acid. TME, a neopentyl-structured triol, is synthesized via a two-step process involving propionaldehyde and formaldehyde condensation followed by a Cannizzaro reaction . The trinonanoate ester is likely produced through esterification, leveraging TME’s three hydroxyl groups to form a branched, hydrophobic compound.
Properties
CAS No. |
10535-50-9 |
|---|---|
Molecular Formula |
C32H60O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |
InChI Key |
JMYBRXSQFQZFFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Other CAS No. |
10535-50-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylolethane Hydrate vs. Ionic Clathrate Hydrates
Trimethylolethane (TME) hydrate, a PCM, exhibits a phase change temperature of 29.5°C and latent heat of 218 J/g , making it suitable for lithium-ion battery cooling and smart textiles . In contrast, ionic clathrate hydrates (e.g., tetra-n-butylphosphonium hydroxide) have lower phase change temperatures (~15°C) and distinct crystal structures, limiting their utility in higher-temperature applications .
| Property | TME Hydrate | Ionic Clathrate Hydrate |
|---|---|---|
| Phase Change Temperature | 29.5°C | 15°C |
| Latent Heat | 218 J/g | 150–200 J/g (estimated) |
| Structural Stability | High (neopentyl) | Moderate (clathrate cages) |
TME Esters vs. Trimethylolpropane Esters
Trimethylolethane trinonanoate’s closest analogs are trimethylolpropane (TMP) esters, such as TMP trinonanoate. The neopentyl structure of TME imparts higher thermal stability and lower viscosity compared to TMP’s linear triol backbone. For example:
- Thermal Stability : TME’s branching reduces oxidative degradation, whereas TMP esters may require stabilizers for high-temperature applications.
- Viscosity: TME trinonanoate likely has lower viscosity than TMP trinonanoate due to reduced molecular entanglement .
Comparison with Other PCMs and Plasticizers
- Paraffin Waxes: Limited thermal cyclability (<100 cycles) compared to TME-based PCMs (>500 cycles) .
- Phthalate Esters: this compound lacks the endocrine-disruption risks associated with phthalates but may have higher production costs .
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